molecular formula C17H20N2O3S B2842313 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide CAS No. 392322-90-6

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide

Cat. No.: B2842313
CAS No.: 392322-90-6
M. Wt: 332.42
InChI Key: PEZAEACZGKFENE-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide is a chemical compound of interest in medicinal chemistry and biological research. It belongs to a class of sulfamoyl benzamide derivatives which have been explored for various pharmacological activities. Related structural analogues have been investigated as potent and selective inhibitors of Sirtuin-2 (SIRT2), a NAD+-dependent deacetylase enzyme . SIRT2 inhibition is a promising therapeutic strategy for neurodegenerative conditions such as Huntington's and Parkinson's disease, as it has been shown to reduce polyglutamine protein aggregation and improve neuronal survival in model systems . The presence of the dimethylsulfamoyl and benzamide motifs is a common feature in compounds designed to interact with these enzymatic targets. Researchers may value this compound as a building block for further chemical synthesis or as a reference standard in bioactivity screening assays. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-13-7-5-6-8-16(13)18-17(20)14-9-11-15(12-10-14)23(21,22)19(2)3/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZAEACZGKFENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Formation of 4-(Dimethylsulfamoyl)Benzoyl Chloride

The dimethylsulfamoyl group is introduced via sulfamoylation of a benzoic acid derivative. Two primary methods are documented:

Method 1: Direct Sulfamoylation of Benzoyl Chloride

4-Chlorosulfonylbenzoyl chloride reacts with dimethylamine in anhydrous dichloromethane at 0–5°C to yield 4-(dimethylsulfamoyl)benzoyl chloride. The reaction mechanism involves nucleophilic substitution, where dimethylamine displaces the chloride on the sulfonyl group. Excess dimethylamine (1.5 equivalents) ensures complete conversion, with triethylamine as a base to neutralize HCl byproducts.

Reaction Conditions:

  • Temperature: 0–5°C (prevents side reactions)
  • Solvent: Anhydrous dichloromethane
  • Stoichiometry: 1:1.5 molar ratio (benzoyl chloride:dimethylamine)
  • Yield: 85–90% after purification via vacuum distillation.
Method 2: Stepwise Sulfamoylation and Chlorination

Alternatively, 4-aminobenzoic acid undergoes diazotization and sulfonation with chlorosulfonic acid to form 4-chlorosulfonylbenzoic acid, which is then treated with dimethylamine in tetrahydrofuran (THF). The resulting 4-(dimethylsulfamoyl)benzoic acid is converted to the acyl chloride using thionyl chloride (SOCl₂).

Reaction Conditions:

  • Diazotization: NaNO₂/HCl at −5°C
  • Sulfonation: Chlorosulfonic acid at 50°C for 2 hours
  • Amine Reaction: Dimethylamine in THF at room temperature for 6 hours
  • Chlorination: SOCl₂ reflux (70°C) for 3 hours
  • Yield: 78–82% overall.

Amidation with 2-Ethylaniline

The acyl chloride intermediate reacts with 2-ethylaniline to form the target benzamide. Two approaches are prevalent:

Schotten-Baumann Reaction

In aqueous NaOH (pH 10–12), 4-(dimethylsulfamoyl)benzoyl chloride reacts with 2-ethylaniline at 0–10°C. The base neutralizes HCl, driving the reaction to completion.

Reaction Conditions:

  • Solvent: Water (avoids organic solvents, simplifying purification)
  • Temperature: 0–10°C (minimizes hydrolysis)
  • Stoichiometry: 1:1.1 molar ratio (acyl chloride:amine)
  • Yield: 95–98% after vacuum drying.
Organic Solvent-Based Amidation

In dichloromethane or ethyl acetate, the reaction proceeds with triethylamine as a base. This method is suitable for moisture-sensitive substrates but requires post-reaction washing to remove base residues.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (2 equivalents)
  • Temperature: Room temperature (25°C)
  • Yield: 88–92% after column chromatography.

Optimization Strategies

Stoichiometric Adjustments

  • Excess Amine: A 10% molar excess of 2-ethylaniline ensures complete consumption of the acyl chloride, reducing residual starting material.
  • Base Selection: Aqueous NaOH outperforms triethylamine in yield (98% vs. 92%) due to efficient HCl neutralization.

Temperature Control

Maintaining temperatures below 10°C during amidation prevents acyl chloride hydrolysis. Elevated temperatures (25°C) in organic solvents necessitate shorter reaction times (2 hours vs. 4 hours).

Purification Techniques

  • Aqueous Method: Simple filtration and washing yield >95% purity without chromatography.
  • Organic Method: Silica gel chromatography (ethyl acetate/hexanes, 1:3) achieves 99% purity but increases cost and time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.56 (d, J=8.4 Hz, 2H, ArH), 7.28–7.21 (m, 4H, ArH), 3.12 (s, 6H, N(CH₃)₂), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Comparative Analysis of Methods

Parameter Aqueous Schotten-Baumann Organic Solvent
Yield 98% 92%
Purity 95% 99%
Solvent Cost Low High
Purification Complexity Low Moderate
Environmental Impact Minimal Moderate

Challenges and Solutions

Acyl Chloride Hydrolysis

Problem: Hydrolysis to 4-(dimethylsulfamoyl)benzoic acid occurs with moisture exposure.
Solution: Use anhydrous conditions or rapid reaction in aqueous base (pH >10).

Byproduct Formation

Problem: N,N-diethylurea forms if triethylamine is contaminated with phosgene.
Solution: Use freshly distilled triethylamine and inert atmosphere.

Industrial-Scale Considerations

The aqueous Schotten-Baumann method is preferred for scalability due to:

  • Cost Efficiency: Eliminates organic solvents.
  • Simplified Workup: Filtration and drying replace chromatography.
  • Throughput: Batch reactions achieve 5 kg/day output with 97% yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • The dimethylsulfamoyl group in the target compound and its analogues (e.g., compound 50 in ) enhances solubility and modulates immune-related pathways like NF-κB.
  • Halogenated substituents (e.g., 4-fluorophenyl in ) improve PD-L1 inhibitory activity but may increase cytotoxicity in certain cell lines (e.g., PC-3 prostate cancer cells).
  • Heterocyclic additions (e.g., thiazole, triazole) correlate with diversified mechanisms, such as tyrosinase inhibition or antimicrobial effects .

Efficacy in Disease Models

  • Anticancer Activity : Halogenated derivatives (e.g., 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide ) exhibit anti-proliferative effects but vary in selectivity. The target compound lacks reported cytotoxicity, indicating a favorable safety profile.

Toxicity and Selectivity

  • Cytotoxicity : Sulfonamide derivatives with trifluoromethyl or nitro groups (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide ) exhibit higher cytotoxicity (e.g., 90% growth inhibition of Desulfovibrio piger at 30 µM) compared to the dimethylsulfamoyl analogue.
  • Metabolic Stability : The dimethylsulfamoyl group may reduce metabolic degradation compared to piperidine or morpholine-containing thioureas .

Q & A

Q. What are the key considerations for synthesizing 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide with high purity and yield?

The synthesis typically involves multi-step reactions, including sulfamoylation of the benzamide core and coupling with the 2-ethylphenyl group. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonamide formation) require precise thermal management to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while inert atmospheres prevent oxidation of sensitive intermediates .
  • Catalyst optimization : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation improves yields . Post-synthesis purification via column chromatography or HPLC is essential to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethylsulfamoyl at C4, ethylphenyl at N-benzamide). Key shifts include δ~7.8 ppm (aromatic protons adjacent to sulfamoyl) and δ~2.5 ppm (N,N-dimethyl groups) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z ~377.1) and fragmentation patterns .
  • FT-IR : Peaks at ~1320 cm1^{-1} (S=O stretching) and ~1660 cm1^{-1} (amide C=O) confirm functional groups .

Q. What analytical methods are recommended for assessing the compound's stability under experimental conditions?

  • HPLC-UV/MS : Monitor degradation products over time in solvents (e.g., DMSO, aqueous buffers) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly if used in high-temperature reactions .
  • pH stability assays : Test solubility and degradation in acidic/basic conditions relevant to biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Strategies include:

  • Dose-response validation : Use standardized protocols (e.g., IC50_{50} determination in triplicate) to confirm activity against targets like kinases or antimicrobial pathways .
  • Structural analogs comparison : Test derivatives (e.g., varying substituents on the ethylphenyl group) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers or methodological biases .

Q. What computational tools are effective for predicting the compound's interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cyclooxygenase-2) or receptors, focusing on the sulfamoyl group’s hydrogen-bonding potential .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify key residues in target proteins .
  • QSAR modeling : Corrogate electronic properties (e.g., logP, polar surface area) with observed bioactivity .

Q. How can researchers optimize experimental design to study the compound's pharmacokinetic (PK) properties?

  • In vitro assays : Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability (CYP450 inhibition) .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose extrapolation .
  • In silico tools : Tools like SwissADME predict absorption/distribution parameters (e.g., BBB penetration) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve reproducibility and reduce byproducts in sulfamoylation steps .
  • Design of Experiments (DoE) : Optimize variables (e.g., reagent stoichiometry, mixing time) via response surface methodology .
  • Green chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR, IR) from different batches?

  • Principal Component Analysis (PCA) : Identify batch-to-batch variations in spectral datasets .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers .
  • Collaborative cross-validation : Share raw data with independent labs to confirm reproducibility .

Q. What statistical methods are appropriate for evaluating the compound's efficacy in multi-parametric assays?

  • ANOVA with post-hoc tests : Compare treatment groups in dose-response or toxicity studies .
  • Machine learning : Train models on high-throughput screening data to predict off-target effects .
  • Bayesian inference : Quantify uncertainty in IC50_{50} or EC50_{50} values from noisy datasets .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • Toxicity screening : Pre-test in HEK293 or HepG2 cells to establish safe working concentrations .
  • Waste disposal : Neutralize sulfonamide residues before disposal to prevent environmental contamination .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure .

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